molecular formula C6H6FN B146934 2-Fluoroaniline CAS No. 348-54-9

2-Fluoroaniline

Cat. No.: B146934
CAS No.: 348-54-9
M. Wt: 111.12 g/mol
InChI Key: FTZQXOJYPFINKJ-UHFFFAOYSA-N
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Description

2-Fluoroaniline, also known as 1-amino-2-fluorobenzene, is an organic compound with the molecular formula C₆H₆FN. It is a derivative of aniline where one hydrogen atom on the benzene ring is replaced by a fluorine atom. This compound is a clear, colorless to pale yellow liquid with a mild sweet odor .

Mechanism of Action

Target of Action

2-Fluoroaniline is a derivative of aniline in which the hydrogen at position 2 has been substituted by fluorine . It is known to interact with Lysozyme , an enzyme that plays a crucial role in the immune system by breaking down the cell walls of bacteria .

Mode of Action

It is known to neutralize acids to form salts plus water in an exothermic reaction . It may be incompatible with certain substances such as isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Biochemical Pathways

It is known that the compound is metabolized primarily by4-hydroxylation with subsequent sulfate or glucuronide formation . This suggests that it may influence pathways related to xenobiotic metabolism.

Pharmacokinetics

The pharmacokinetics of this compound involve efficient metabolism and excretion. It is primarily metabolized by 4-hydroxylation, followed by sulfate or glucuronide formation . N-acetylation is also observed . At least 80% of the dose is excreted in the urine within 24 hours .

Result of Action

This compound exerts its nephrotoxic effect through 4-hydroxylation and subsequent p-benzoquinonimine formation . This suggests that the compound may have harmful effects on the kidneys.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity with acids and other substances suggests that its action, efficacy, and stability may be affected by the chemical environment . Furthermore, its use in manufacturing implies that occupational exposure may be a significant factor in its environmental action .

Biochemical Analysis

Biochemical Properties

2-Fluoroaniline is efficiently metabolized, primarily through 4-hydroxylation, leading to subsequent sulfate or glucuronide formation . This process involves the interaction of this compound with various enzymes and proteins, resulting in the formation of these metabolites. N-acetylation is also observed during its metabolism .

Cellular Effects

In cellular processes, this compound has been found to exert a nephrotoxic effect . This effect is brought about through 4-hydroxylation and subsequent p-benzoquinonimine formation . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is largely tied to these biochemical interactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with biomolecules. The process of 4-hydroxylation, followed by sulfate or glucuronide formation, is a key mechanism of action . This involves binding interactions with enzymes, leading to enzyme activation or inhibition, and changes in gene expression.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. The compound is found to be very efficiently metabolized, with at least 80% of the dose being excreted in the urine within 24 hours . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in metabolic pathways that include 4-hydroxylation, followed by sulfate or glucuronide formation This process involves the interaction of this compound with various enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroaniline can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-fluoronitrobenzene. This process is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Fluoroaniline undergoes various types of chemical reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2-Fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to other aniline derivatives. Similar compounds include:

These compounds differ in their reactivity and applications due to the different halogen substituents, which influence their chemical behavior and interactions.

Properties

IUPAC Name

2-fluoroaniline
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InChI

InChI=1S/C6H6FN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2
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InChI Key

FTZQXOJYPFINKJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)N)F
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Molecular Formula

C6H6FN
Record name 2-FLUOROANILINE
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Related CAS

99624-00-7
Record name Benzenamine, 2-fluoro-, homopolymer
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DSSTOX Substance ID

DTXSID8059843
Record name o-Fluoroaniline
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Molecular Weight

111.12 g/mol
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Physical Description

2-fluoroaniline is a clear liquid with a mild sweet odor. Sinks in and mixes slowly with water. (USCG, 1999), Clear to pale yellow liquid with a mild sweet odor; [CHRIS]
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Boiling Point

347 °F at 760 mmHg (USCG, 1999)
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Flash Point

140 °F (USCG, 1999)
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Density

1.1513 at 69.8 °F (USCG, 1999) - Denser than water; will sink
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Vapor Pressure

1.0 [mmHg]
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CAS No.

348-54-9
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Melting Point

-19.3 °F (USCG, 1999)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Fluoroaniline
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